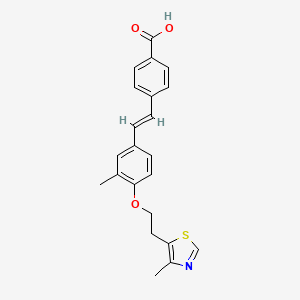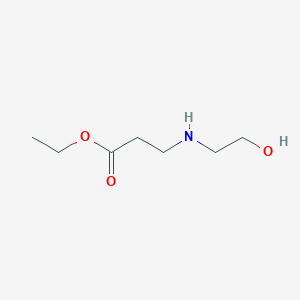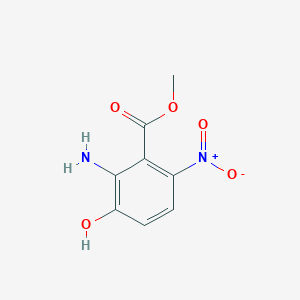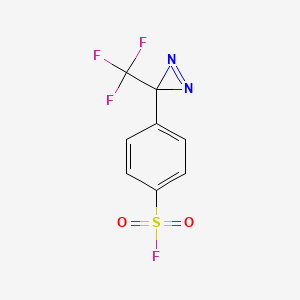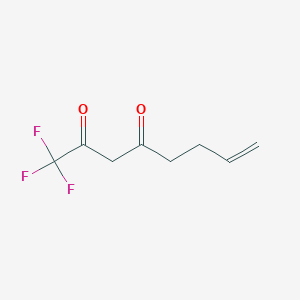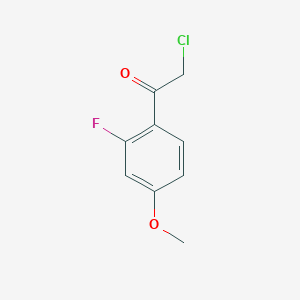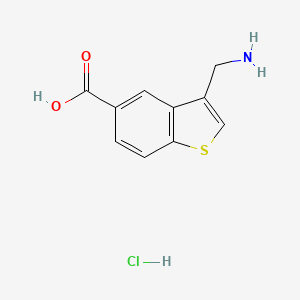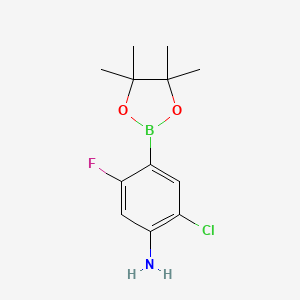
2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is a chemical compound with the following properties:
CAS Number: 1256359-04-2
Molecular Formula: C₁₁H₁₄BClFNO₂
Molecular Weight: 257.50 g/mol
MDL Number: MFCD17926497
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves introducing the chloro and fluoro substituents onto the aniline ring. One common synthetic route is the Buchwald-Hartwig amination using a boronic acid derivative as the coupling partner. The reaction proceeds under palladium catalysis, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, chloro- and fluoro-substituted reagents
Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄)
Base: Organic base (e.g., potassium carbonate)
Solvent: Aprotic solvent (e.g., DMF or DMSO)
Temperature: Typically at room temperature or slightly elevated
Workup: Filtration and purification
Industrial Production Methods:
Industrial-scale production may involve continuous-flow processes, optimization of reaction conditions, and efficient workup procedures to achieve high yields.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: Arylated derivatives and functionalized anilines.
Scientific Research Applications
Chemistry: Building block for more complex molecules.
Biology: Potential use as a fluorescent probe or labeling agent.
Medicine: Investigated for its pharmacological properties (e.g., antitumor activity).
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action is context-dependent, but it likely involves interactions with cellular targets or enzymes. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C12H16BClFNO2 |
|---|---|
Molecular Weight |
271.52 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)6-9(7)15/h5-6H,16H2,1-4H3 |
InChI Key |
CIGMEJWUPTURNJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


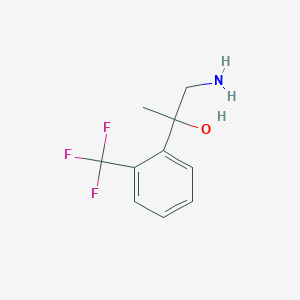
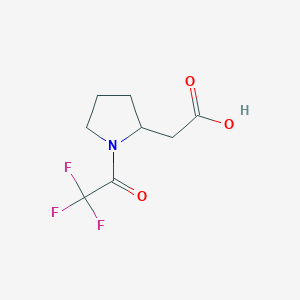
amine hydrochloride](/img/structure/B13513441.png)
